

Foreword: The Analytical Imperative for Modified Nucleobases

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Compound of Interest

Compound Name: 6-Amino-5-nitropyrimidin-4-ol

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In the landscape of drug discovery and molecular biology, modified nucleobases such as 5-nitrocytosine represent a critical class of molecules. As a synthetic derivative of the canonical nucleobase cytosine, its unique electronic and structural properties—imparted by the strongly electron-withdrawing nitro group at the C5 position—make it a valuable synthon and a subject of interest for therapeutic applications. The precise and unambiguous characterization of this molecule is paramount, underpinning all subsequent biological and pharmacological investigations. This guide serves as a comprehensive analytical resource, detailing the core spectroscopic data of 5-nitrocytosine. Authored from the perspective of a senior application scientist, it moves beyond mere data presentation to explain the why behind the spectra, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Analytical Overview

5-Nitrocytosine (IUPAC: 4-amino-5-nitro-1H-pyrimidin-2-one) is a heterocyclic aromatic compound. The introduction of a nitro group at the C5 position of the pyrimidine ring dramatically alters the molecule's electron density distribution, which is the fundamental origin of its characteristic spectral features. This guide will systematically dissect its analytical signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Chemical structure of 5-Nitrocytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 5-nitrocytosine, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy: Mapping Proton Environments

The ^1H NMR spectrum of 5-nitrocytosine is expected to be relatively simple. The key insight is understanding the powerful deshielding effect of the C5-nitro group on the adjacent C6-proton. Compared to cytosine, where the H6 proton resonates around 7.4-7.5 ppm, the H6 proton in 5-nitrocytosine will be shifted significantly downfield.^[1] The protons on the exocyclic amine (NH_2) and the ring nitrogen (NH) are exchangeable with deuterium and may appear as broad signals, the positions of which are highly dependent on the solvent and concentration.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H6	8.5 - 9.0	Singlet (s)	Strongly deshielded by the adjacent electron-withdrawing NO_2 group.
NH (Amine)	7.0 - 8.0	Broad Singlet (br s)	Position and intensity are solvent-dependent. Exchangeable with D_2O .
NH (Ring)	10.0 - 11.0	Broad Singlet (br s)	Position and intensity are solvent-dependent. Exchangeable with D_2O .

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d_6) is often preferred over D_2O for molecules like this because it allows for the observation of exchangeable NH protons, which would be lost in D_2O . The absence of coupling for the H6 signal is a key identifier, confirming substitution at the C5 position.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In the ¹³C NMR spectrum, the nitro group's influence is again prominent. It causes a significant downfield shift for the directly attached C5 and also affects the chemical shifts of adjacent carbons. Comparing the spectrum to that of cytosine (C2: ~157 ppm, C4: ~166 ppm, C5: ~97 ppm, C6: ~142 ppm) provides a clear diagnostic fingerprint.^{[1][2]}

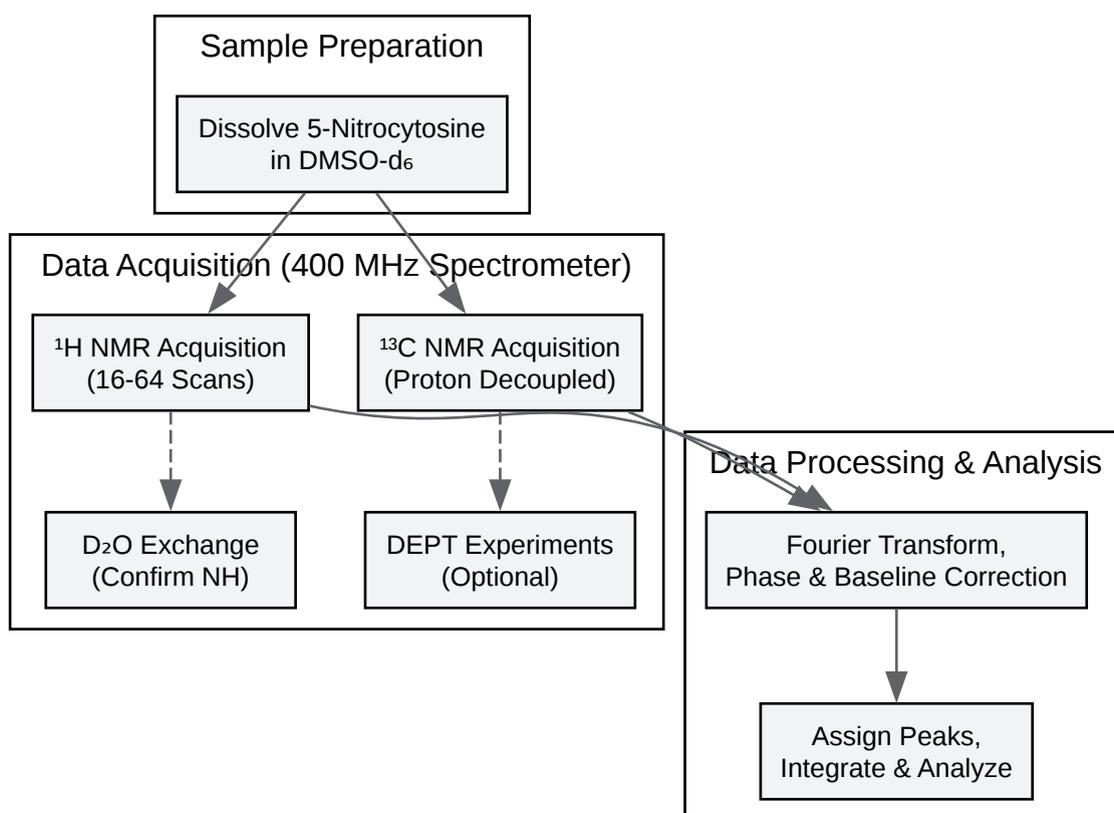
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2	155 - 160	Carbonyl carbon, relatively unaffected by the C5 substituent.
C4	160 - 165	Carbon bearing the amino group.
C5	125 - 135	Strongly deshielded due to direct attachment of the NO ₂ group.
C6	145 - 150	Deshielded relative to cytosine due to the adjacent NO ₂ group.

Expert Insight: Quaternary carbons (C2, C4, C5) will typically show lower intensity peaks compared to the protonated carbon (C6) in a standard proton-decoupled ¹³C NMR experiment due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable here to definitively distinguish between CH (C6) and quaternary carbons.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 2-5 mg of 5-nitrocytosine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:**

- Acquire a standard 1D proton spectrum with a 90° pulse.
- Set the spectral width to cover a range of 0-12 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the NH signals should disappear.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Set the spectral width to cover 0-200 ppm.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
 - (Optional) Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.



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Figure 2: Standard workflow for NMR analysis of 5-Nitrocytosine.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through fragmentation analysis.

The calculated monoisotopic mass of 5-nitrocytosine ($C_4H_4N_4O_3$) is 156.0287 g/mol. In a typical mass spectrum, the molecular ion peak (M^+) would be observed at m/z 156. The presence of the nitro group provides predictable fragmentation pathways.

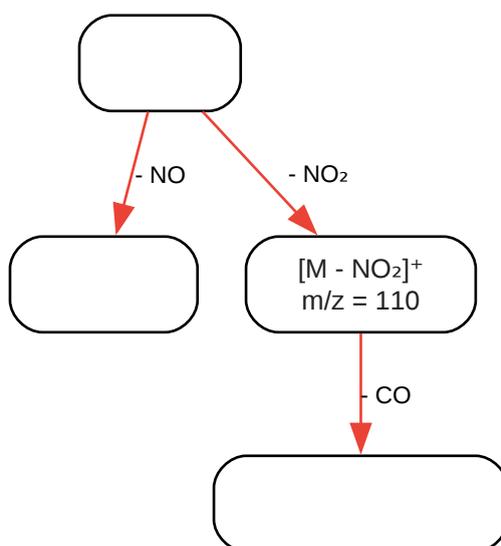
m/z Value	Proposed Fragment	Fragmentation Pathway
156	$[C_4H_4N_4O_3]^+$	Molecular Ion (M^+)
126	$[M - NO]^+$	Loss of nitric oxide
110	$[M - NO_2]^+$	Loss of nitrogen dioxide
82	$[M - NO_2 - CO]^+$	Subsequent loss of carbon monoxide from the pyrimidine ring

Expert Insight: The choice of ionization technique dictates the observed spectrum. Electron Impact (EI) is a high-energy method that induces extensive fragmentation, making it excellent for structural elucidation by revealing the underlying scaffold.[3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecule, $[M+H]^+$ at m/z 157, with minimal fragmentation. This is ideal for confirming molecular weight, especially in complex mixtures analyzed by LC-MS.[4]

Experimental Protocol: Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

- Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.
- Data Interpretation: Identify the molecular ion peak (M^+). Analyze the lower mass fragments and propose losses corresponding to logical neutral fragments (e.g., NO_2 , CO) to validate the structure.



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Figure 3: Proposed key fragmentation pathway for 5-Nitrocytosine in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their vibrational frequencies.^{[5][6]} For 5-nitrocytosine, the IR spectrum is dominated by absorptions from the N-H bonds, the C=O bond, and, most diagnostically, the N-O bonds of the nitro group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3100	N-H Stretch	Amine (NH ₂) & Amide (NH)	Strong, Broad
1700 - 1650	C=O Stretch	Ring Amide (Lactam)	Strong
1650 - 1580	N-H Bend / C=C Stretch	Amine / Pyrimidine Ring	Medium-Strong
1550 - 1475	N-O Asymmetric Stretch	Aromatic Nitro (NO ₂) **	Very Strong
1360 - 1290	N-O Symmetric Stretch	Aromatic Nitro (NO ₂) **	Strong

Data interpreted from general IR principles and available spectra.[7][8]

Expert Insight: The two strong bands for the nitro group are the most crucial diagnostic peaks in the IR spectrum. Their presence is a powerful confirmation of successful nitration. The broadness of the N-H stretching region is due to hydrogen bonding, which is expected in the solid state.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind a small amount (~1 mg) of 5-nitrocytosine with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectrum Collection:** Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the pyrimidine ring, combined with the C=O, NH₂, and NO₂ groups (chromophores and auxochromes), gives 5-nitrocytosine a distinct UV-Vis absorption profile. The nitro group, in particular, tends to cause a bathochromic (red) shift of the absorption maxima compared to the parent cytosine molecule.[9][10]

λ_{\max} (nm)	Solvent	Proposed Transition
~260 - 275	Neutral pH (e.g., Water, Ethanol)	$\pi \rightarrow \pi$
~320 - 340	Neutral pH (e.g., Water, Ethanol)	$n \rightarrow \pi$ or charge-transfer

Data interpreted from available spectra and knowledge of similar compounds.[7][11]

Expert Insight: The exact position and intensity of the absorption bands are sensitive to the solvent and the pH of the solution. In basic solutions, deprotonation of the ring nitrogen can occur, leading to a shift in the λ_{\max} . This solvatochromism and pH-dependence can be used to study the molecule's acidic/basic properties.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of 5-nitrocytosine in a suitable UV-transparent solvent (e.g., ethanol or water). Prepare a dilute solution (typically in the 1-10 $\mu\text{g}/\text{mL}$ range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
- **Measurement:** Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of approximately 200-500 nm.

- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Conclusion: A Unified Spectroscopic Signature

The comprehensive characterization of 5-nitrocytosine is achieved not by a single technique, but by the synergistic interpretation of multiple spectroscopic datasets. NMR spectroscopy defines the precise atomic connectivity of the C-H framework. Mass spectrometry confirms the molecular formula and reveals the molecule's stability and fragmentation patterns. IR spectroscopy provides a rapid and definitive check for the presence of key functional groups, especially the diagnostic nitro group. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. Together, these techniques provide a robust, self-validating analytical profile essential for any researcher or drug development professional working with this important modified nucleobase.

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